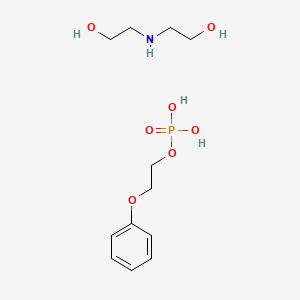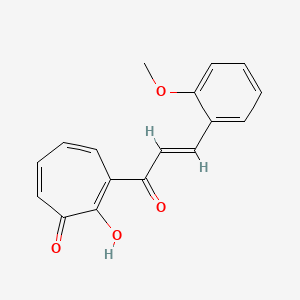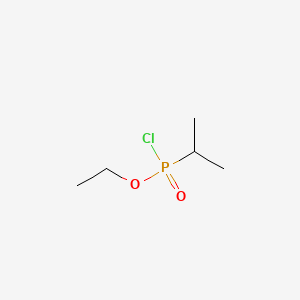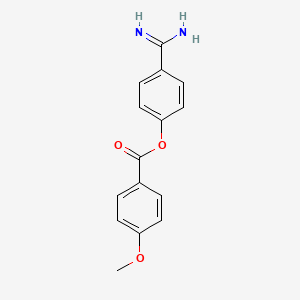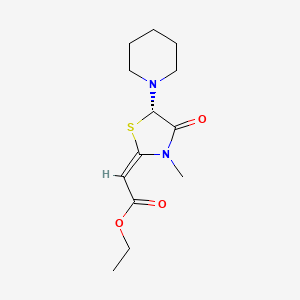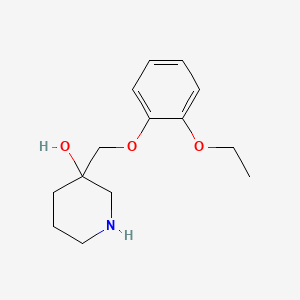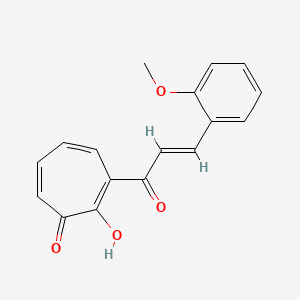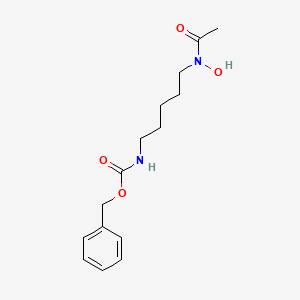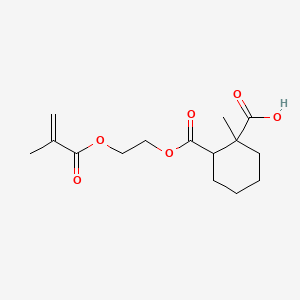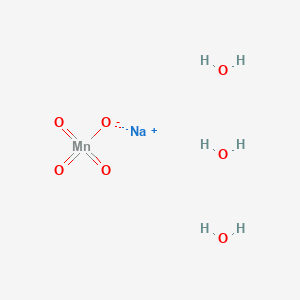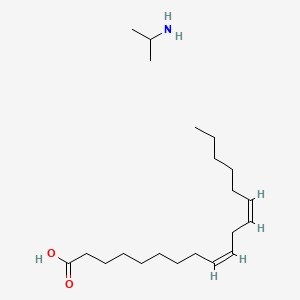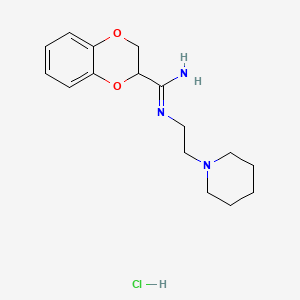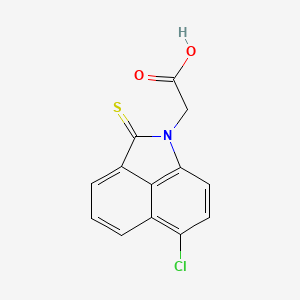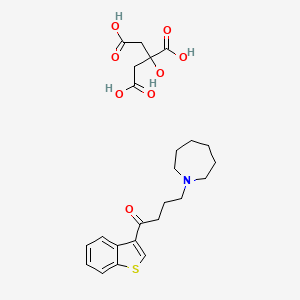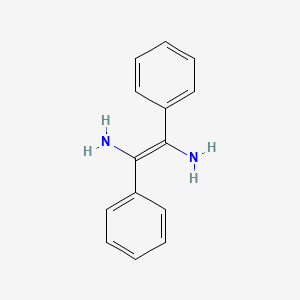
1,2-Ethenediamine, 1,2-diphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Ethenediamine, 1,2-diphenyl- is an organic compound with the formula H₂NCHPhCHPhNH₂, where Ph represents a phenyl group (C₆H₅). This compound exists as three stereoisomers: meso and two enantiomers (S,S- and R,R-). It is commonly used in asymmetric hydrogenation reactions as a chiral ligand .
Preparation Methods
1,2-Ethenediamine, 1,2-diphenyl- can be synthesized through several methods:
Chemical Reactions Analysis
1,2-Ethenediamine, 1,2-diphenyl- undergoes various chemical reactions:
Oxidation: This compound can be oxidized to form corresponding imines or amides.
Reduction: It can be reduced to form diamines.
Substitution: It can undergo substitution reactions with halides to form substituted derivatives.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, aryl halides.
Scientific Research Applications
1,2-Ethenediamine, 1,2-diphenyl- has a wide range of applications in scientific research:
Biology: It is used in the synthesis of biologically active molecules.
Medicine: It is involved in the development of pharmaceuticals, particularly those requiring chiral purity.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1,2-Ethenediamine, 1,2-diphenyl- exerts its effects involves its role as a chiral ligand. It coordinates with metal centers to form complexes that facilitate asymmetric hydrogenation reactions. The molecular targets include metal ions such as ruthenium, which are involved in catalytic cycles .
Comparison with Similar Compounds
1,2-Ethenediamine, 1,2-diphenyl- can be compared with other similar compounds:
1,2-Diphenylethane-1,2-diamine: Similar in structure but differs in stereochemistry.
1,2-Diphenyl-1,2-diaminoethane: Another similar compound used in asymmetric synthesis.
The uniqueness of 1,2-Ethenediamine, 1,2-diphenyl- lies in its ability to form highly selective chiral catalysts, making it invaluable in the synthesis of enantiopure compounds .
Properties
CAS No. |
5763-83-7 |
|---|---|
Molecular Formula |
C14H14N2 |
Molecular Weight |
210.27 g/mol |
IUPAC Name |
(E)-1,2-diphenylethene-1,2-diamine |
InChI |
InChI=1S/C14H14N2/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h1-10H,15-16H2/b14-13+ |
InChI Key |
TXVWTOBHDDIASC-BUHFOSPRSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C(/C2=CC=CC=C2)\N)/N |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


